The synthesis of Thalidomide-5'-O-C4-OH typically involves hydroxylation at the 5' position of thalidomide. Various synthetic routes can be employed, including:
The purification of Thalidomide-5'-O-C4-OH is generally performed using high-performance liquid chromatography (HPLC), which ensures the removal of impurities and validation of the final product.
Thalidomide-5'-O-C4-OH possesses a complex molecular structure characterized by a glutarimide ring with a hydroxyl group at the 5' position. The structural data includes:
This structure facilitates interactions with various biological targets, enhancing its pharmacological profile .
Thalidomide-5'-O-C4-OH can undergo several chemical reactions, including:
Common reagents used in these reactions include hydrogen peroxide and potassium permanganate for oxidation, while sodium borohydride and lithium aluminum hydride serve as reducing agents. Nucleophiles such as ammonia or primary amines may also participate in substitution reactions .
Thalidomide-5'-O-C4-OH exerts its pharmacological effects through several mechanisms:
The physical properties of Thalidomide-5'-O-C4-OH include:
| Property | Value |
|---|---|
| Molecular Formula | C17H18N2O5 |
| Molecular Weight | 330.33 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Chemical properties include stability under standard laboratory conditions and reactivity patterns typical for hydroxylated compounds .
Thalidomide-5'-O-C4-OH has several applications in scientific research:
Thalidomide’s trajectory from a notorious teratogen to a cornerstone of targeted protein degradation exemplifies therapeutic repurposing. Initially marketed in 1957 as a sedative, its withdrawal due to limb malformation pathologies (phocomelia) represented one of pharmacology’s defining crises [2] [4]. Decades later, the discovery of its efficacy in erythema nodosum leprosum (ENL) and multiple myeloma reignited scientific interest [3]. This renaissance culminated in the landmark identification of cereblon (CRBN) as its primary biological target in 2010 [7]. Cereblon, a substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex, mechanistically explained thalidomide’s immunomodulatory and anti-angiogenic effects: upon binding, it modulates the ubiquitination and subsequent proteasomal degradation of specific neo-substrates like IKZF1/3 transcription factors [3] [9].
The resolution of thalidomide’s "chirality paradox" further refined its therapeutic application. Although early studies suggested only the (S)-enantiomer was teratogenic, rapid in vivo racemization complicated enantiomer-specific targeting [7] [8]. Crystallographic studies ultimately confirmed the (S)-enantiomer’s 10-fold stronger binding affinity to cereblon, directly correlating with both teratogenicity and therapeutic efficacy [7] [9]. This mechanistic clarity provided the foundation for rational drug design—shifting focus from racemic mixtures to discrete molecular derivatives optimized for cereblon engagement while mitigating off-target effects.
Table 1: Key Milestones in Thalidomide Research
| Year | Discovery | Significance |
|---|---|---|
| 1957 | Marketed as sedative/anti-emetic | Widespread use preceding safety validation |
| 1961 | Withdrawn due to teratogenicity | Catalyzed global drug safety reforms |
| 1979 | Proposed (S)-enantiomer specificity for teratogenicity | Early chirality-based toxicity hypothesis (later revised) |
| 2010 | Cereblon identified as primary target | Mechanistic basis for IMiD activity established |
| 2018 | Crystal structure of (S)-thalidomide-cereblon complex resolved | Rational design of cereblon-binding derivatives enabled |
CAS No.: 152404-52-9
CAS No.: 13474-59-4
CAS No.: 1246815-51-9
CAS No.:
CAS No.: